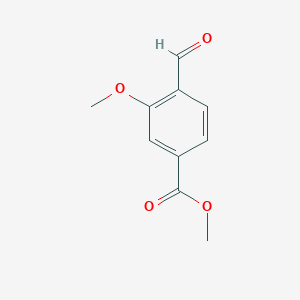

Methyl 4-formyl-3-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBJVDPDKULDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442713 | |

| Record name | Methyl 4-formyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-24-7 | |

| Record name | Benzoic acid, 4-formyl-3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-formyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-formyl-3-methoxybenzoate

CAS Number: 74733-24-7

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-3-methoxybenzoate is a versatile bifunctional molecule that serves as a crucial intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing methyl ester and a reactive aldehyde group on a methoxy-activated benzene ring, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of pharmacologically active compounds. The content herein is designed to equip researchers and drug development professionals with the technical insights and practical knowledge required to effectively utilize this important chemical entity.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1] It is advisable to store this compound in an inert atmosphere at 2-8°C.[2]

| Property | Value | Source |

| CAS Number | 74733-24-7 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)C=O | [1][4][5] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most strategically achieved through the formylation of a readily available precursor, methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The Duff reaction, a classic method for the ortho-formylation of phenols, presents a logical and efficient pathway.[6][7]

Proposed Synthetic Pathway: The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6][7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating hydroxyl group of methyl vanillate directs the formylation to the ortho position.

Caption: Proposed synthesis of this compound via the Duff reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl vanillate

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Sodium carbonate solution

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl vanillate in trifluoroacetic acid, add hexamethylenetetramine in portions with stirring.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium carbonate and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following sections detail the expected spectral data based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two methoxy groups. The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde functionalities. Additionally, C-H stretching and bending vibrations of the aromatic ring and the methoxy groups, as well as C-O stretching bands, will be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak. The fragmentation pattern is anticipated to involve the loss of the methoxy group from the ester, followed by the sequential loss of carbon monoxide, similar to the fragmentation of methyl 4-formylbenzoate.[11]

Applications in Pharmaceutical and Organic Synthesis

This compound is a valuable building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other fine chemicals.[12] Its bifunctional nature allows for a wide range of chemical transformations.

Precursor to Pharmaceutical Scaffolds

While specific examples of drugs synthesized directly from this compound are not extensively documented, its structural motifs are present in numerous pharmacologically active compounds. For instance, the structurally related methyl 3-hydroxy-4-methoxybenzoate is a key starting material in the synthesis of the anticancer drug Gefitinib.[13][14] This underscores the potential of the title compound as a crucial intermediate for novel drug candidates, particularly in the development of anti-inflammatory and antimicrobial agents.[12]

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound makes it an ideal substrate for condensation reactions to form various heterocyclic systems. For example, it can be envisioned as a key component in the synthesis of isoquinoline alkaloids through reactions like the Pictet-Spengler reaction. Isoquinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[15]

Sources

- 1. This compound | C10H10O4 | CID 10631650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. This compound | 74733-24-7 | ZCA73324 [biosynth.com]

- 4. achmem.com [achmem.com]

- 5. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. Methyl 4-formyl-3-hydroxybenzoate [myskinrecipes.com]

- 13. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-formyl-3-methoxybenzoate: A Key Bifunctional Intermediate in Complex Synthesis

Abstract and Strategic Overview

Methyl 4-formyl-3-methoxybenzoate (CAS No. 74733-24-7) is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry and advanced organic synthesis.[1] Structurally derived from vanillin, this molecule presents a unique and synthetically valuable scaffold, featuring three distinct functional groups: an aldehyde, a methyl ester, and a methoxy ether. This strategic arrangement allows for orthogonal chemical manipulations, making it a powerful building block for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its molecular structure, physicochemical properties, a field-proven synthetic protocol, and its application in multi-step synthesis, grounded in the principles of mechanistic causality and validated methodologies.

Molecular Structure and Spectroscopic Profile

Core Molecular Identity

The foundational identity of this intermediate is captured by its key identifiers, which are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 74733-24-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [PubChem] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)C=O | [PubChem] |

| InChI Key | KCBBJVDPDKULDQ-UHFFFAOYSA-N | [PubChem] |

Structural Visualization

The molecule's architecture is key to its synthetic utility. The aldehyde at C4, the ester at C1, and the methoxy group at C3 create a specific electronic and steric environment that dictates its reactivity.

Detailed Experimental Protocol

This protocol details the simultaneous O-methylation of the phenolic hydroxyl and esterification of the carboxylic acid in a one-pot reaction. [2] Materials:

-

4-Formyl-3-hydroxybenzoic acid (1.0 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (6.3 eq)

-

Methyl Iodide (CH₃I) (3.4 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Brine Solution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-formyl-3-hydroxybenzoic acid (e.g., 0.5 g, 3.0 mmol).

-

Solvent and Base Addition: Add anhydrous DMSO (5.2 mL) to dissolve the starting material. To this solution, add finely ground potassium carbonate (2.6 g, 19 mmol).

-

Scientist's Insight: Using finely ground K₂CO₃ is critical as it maximizes the surface area, enhancing its efficacy as a base. DMSO is an ideal polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the carbonate anion more nucleophilic.

-

-

Methylating Agent Addition: Add methyl iodide (0.65 mL, 10.4 mmol) to the stirring suspension.

-

Causality Note: A stoichiometric excess of both base and methyl iodide is used to drive the reaction to completion, ensuring both the acidic carboxylic acid proton and the less acidic phenolic proton are removed, allowing for exhaustive methylation.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Quenching and Workup: Upon completion, carefully dilute the reaction mixture with deionized water. This step quenches any remaining methyl iodide and dissolves the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Trustworthiness Principle: Multiple extractions are a self-validating step to ensure maximum recovery of the organic product from the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification (If Necessary): The crude product can be further purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound. [2]

Application in Medicinal Chemistry: A Case Study

The true value of an intermediate like this compound is demonstrated by its successful incorporation into the synthesis of high-value target molecules. It has been employed as a key starting material in the synthesis of novel EP4 receptor antagonists, which are investigated for the treatment of chronic renal failure.

Synthetic Transformation: Grignard Addition

In a patented synthetic route, the aldehyde functionality of this compound is selectively targeted by a Grignard reagent, demonstrating the orthogonal reactivity of the molecule's functional groups. Reaction: The aldehyde group is converted to a secondary alcohol via nucleophilic addition of methyl magnesium bromide. The ester and methoxy groups remain intact under these conditions.

Experimental Protocol (Adapted)

This protocol illustrates the selective transformation used in the synthesis of EP4 receptor antagonists.

-

Reaction Setup: Dissolve this compound (1.0 eq, e.g., 3.30 g) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Scientist's Insight: Grignard reactions are highly exothermic. Conducting the addition at 0°C is a critical control measure to prevent side reactions and ensure selective addition to the aldehyde over potential (though much less likely) attack at the ester.

-

-

Grignard Addition: Add methyl magnesium bromide (a 3 M solution in diethyl ether, 1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, stir the mixture for 1 hour at 0°C. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and destroys any excess Grignard reagent.

-

Extraction and Isolation: Extract the product into ethyl acetate, wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the secondary alcohol, which serves as the next key intermediate in the synthesis of the target drug candidate.

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from its trifunctional nature. The distinct and predictable reactivity of its aldehyde, ester, and methoxy groups allows for its strategic use in complex synthetic campaigns, particularly in pharmaceutical research. The reliable synthetic protocol and demonstrated application in the construction of advanced drug candidates underscore its importance as a versatile tool for medicinal and organic chemists.

References

- EP2565191A1 - "4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy.

-

Supporting Information for "Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators" . ACS Publications. (While the primary article establishes context, the synthesis protocol is detailed in the supporting information which is a standard academic reference). A direct link to specific supporting information can be transient; the primary article should be consulted for access. A representative link to the journal is [Link].

-

PubChem Compound Summary for CID 10631650, this compound . National Center for Biotechnology Information. [Link]

Sources

- 1. 108-24-7 CAS MSDS (Acetic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 4-formyl-3-methoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-3-methoxybenzoate is a polysubstituted aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a methyl ester, a formyl (aldehyde) group, and a methoxy group on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.

Part 1: Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2]

Synonyms and Common Names

In literature and commercial catalogs, this compound may be referred to by several other names:

-

4-Formyl-3-methoxybenzoic acid methyl ester[1]

-

Methyl 3-methoxy-4-formylbenzoate

-

4-Carbomethoxy-2-methoxybenzaldehyde

Chemical Identifiers

For precise database searching and regulatory purposes, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 74733-24-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| InChI | InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3 | [1] |

| SMILES | COC1=C(C=C(C=C1)C=O)C(=O)OC | [1] |

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and use in chemical reactions.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the methoxy protons, and the methyl ester protons. The splitting patterns and chemical shifts of the aromatic protons provide valuable information about the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde groups, typically in the region of 1680-1730 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as C-O stretching of the ether and ester groups, will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ), along with fragmentation patterns that can help confirm the structure.

Part 3: Synthesis of this compound

The synthesis of this compound can be approached through various routes. A common and logical strategy involves the esterification of vanillic acid followed by formylation of the resulting methyl vanillate.

Proposed Synthetic Pathway: From Vanillic Acid

A plausible and efficient two-step synthesis starting from the readily available and bio-based vanillic acid is outlined below.

Caption: Proposed two-step synthesis of this compound from vanillic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed synthetic route based on established organic chemistry principles and requires experimental validation.

Step 1: Synthesis of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)

-

Reaction Principle: This step involves a Fischer esterification, where the carboxylic acid group of vanillic acid is converted to a methyl ester in the presence of an acid catalyst and an excess of methanol. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add vanillic acid (1 equivalent).

-

Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl vanillate.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Formylation of Methyl Vanillate to Yield this compound

-

Reaction Principle: This step introduces a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds like methyl vanillate. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The formylation is expected to occur at the position ortho to the activating hydroxyl group and para to the methoxy group.

-

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the low temperature. Allow the Vilsmeier reagent to form over 30-60 minutes.

-

Add a solution of methyl vanillate (1 equivalent) in the same solvent to the Vilsmeier reagent dropwise, still maintaining the cold temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium acetate.

-

Stir vigorously until the hydrolysis is complete.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Part 4: Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a modifiable ester group, makes it a valuable synthon for the preparation of a wide range of biologically active molecules.

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents.[3] The aldehyde and ester functionalities provide convenient handles for introducing diverse substituents and building complex molecular scaffolds.

Example: Synthesis of Anti-inflammatory and Analgesic Agents

The presence of the aldehyde group allows for reactions such as:

-

Reductive amination: To introduce amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Aldol and related condensation reactions: To build larger carbon skeletons.

-

Oxidation: To form the corresponding carboxylic acid.

The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. This versatility allows for the systematic exploration of the chemical space around a core scaffold, a key strategy in lead optimization during drug discovery.

Building Block in Organic Synthesis

Beyond its direct application in pharmaceutical synthesis, this compound is a useful building block for the synthesis of other complex organic molecules. Its substitution pattern is relevant to many natural products and other biologically active compounds.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the discovery and development of new drugs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the work of researchers and scientists in the field.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-formyl-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-formyl-3-methoxybenzoate (MFMB), a key intermediate in organic synthesis. While direct, publicly available experimental spectra for MFMB are limited, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. This approach is designed to empower researchers in identifying and characterizing this compound with a high degree of confidence.

Molecular Structure and Key Features

This compound (C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol ) is a substituted aromatic compound featuring an aldehyde, a methyl ester, and a methoxy group.[1] The interplay of these functional groups dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[2] For MFMB, both ¹H and ¹³C NMR are invaluable for confirming its structural integrity.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of MFMB is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Expected ¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.2 | Singlet | 1H | - |

| Aromatic-H (H-5) | ~7.8 | Doublet | 1H | ~8.0 |

| Aromatic-H (H-6) | ~7.6 | Doublet of doublets | 1H | ~8.0, ~2.0 |

| Aromatic-H (H-2) | ~7.5 | Doublet | 1H | ~2.0 |

| Methoxy-H | ~3.9 | Singlet | 3H | - |

| Methyl Ester-H | ~3.9 | Singlet | 3H | - |

Causality Behind the Predictions: The aldehyde proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The aromatic protons are split into a characteristic pattern due to their coupling with each other. The methoxy and methyl ester protons appear as sharp singlets as they are not coupled to any other protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~192 |

| Ester C=O | ~166 |

| Aromatic C-4 | ~135 |

| Aromatic C-1 | ~132 |

| Aromatic C-3 | ~158 |

| Aromatic C-5 | ~128 |

| Aromatic C-6 | ~112 |

| Aromatic C-2 | ~110 |

| Methoxy C | ~56 |

| Methyl Ester C | ~52 |

Expert Insights: The carbonyl carbons of the aldehyde and ester groups are the most downfield signals due to the deshielding effect of the attached oxygen atoms. The chemical shifts of the aromatic carbons are influenced by the combination of the electron-withdrawing aldehyde and ester groups and the electron-donating methoxy group.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

-

Referencing : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium, Sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehyde C=O Stretch | ~1700 | Strong, Sharp |

| Ester C=O Stretch | ~1720 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600, ~1580, ~1470 | Medium to Strong |

| C-O Stretch (Ester, Ether) | ~1250-1000 | Strong |

Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol: ATR-FTIR

-

Background Spectrum : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application : Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the sample spectrum.

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺) : m/z = 194

-

Key Fragments :

-

m/z = 163 ([M-OCH₃]⁺) - Loss of the methoxy group from the ester.

-

m/z = 165 ([M-CHO]⁺) - Loss of the formyl group.

-

m/z = 135 ([M-COOCH₃]⁺) - Loss of the carbomethoxy group.

-

m/z = 94 - A fragment resulting from cleavage of the ether bond with hydrogen rearrangement.

-

Authoritative Grounding in Fragmentation: The fragmentation of aromatic ethers often involves cleavage at the β-bond to the aromatic ring. Aromatic esters typically undergo α-cleavage with the loss of the alkoxy group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation : Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical principles with data from analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols provide a framework for obtaining high-quality, reliable data, ensuring the integrity of research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-formyl-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Methyl 4-formyl-3-methoxybenzoate, a substituted aromatic aldehyde and ester, presents a unique chemical scaffold of significant interest in synthetic chemistry and drug discovery. Its dual reactive sites—the aldehyde and the methyl ester—make it a versatile building block for the synthesis of more complex molecules. However, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Where specific experimental data for the target molecule is not available, this guide draws upon established principles of organic chemistry and data from structurally similar compounds to provide reasoned estimations. Crucially, this document also furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, empowering researchers to generate the precise data required for their specific applications.

Introduction: The Chemical Landscape of this compound

This compound (MFMB), with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a crystalline solid at room temperature.[1][2][3][4] Its structure, featuring a benzene ring substituted with a formyl group, a methoxy group, and a methyl ester, dictates its chemical behavior. The electron-withdrawing nature of the aldehyde and ester groups, contrasted with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that influences its reactivity, solubility, and stability.

This guide is structured to provide a foundational understanding of MFMB's properties, followed by actionable experimental workflows for in-house characterization.

Solubility Profile: A Theoretical and Practical Framework

The solubility of a compound is a critical parameter for its application in solution-phase reactions, formulation development, and biological assays. A qualitative understanding of solubility can be inferred from the principle of "like dissolves like," while quantitative data requires empirical determination.

Inferred Solubility in Common Solvents

Based on its structure, a qualitative solubility profile for this compound can be predicted:

-

Aqueous Solubility: The presence of polar functional groups (aldehyde, ester, ether) suggests some potential for interaction with water. However, the hydrophobic benzene ring is a significant structural feature. Aromatic aldehydes like benzaldehyde are generally considered insoluble or only slightly soluble in water.[5][6] Therefore, MFMB is expected to have low solubility in water .

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. It is anticipated that MFMB will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are capable of hydrogen bonding and have a moderate polarity. MFMB is expected to be soluble in common alcohols like methanol and ethanol.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the oxygen-containing functional groups suggests that MFMB will have limited solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic molecules. MFMB is likely to be soluble in dichloromethane and chloroform.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | Low | The hydrophobic aromatic ring dominates over the polar functional groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good dipole-dipole interactions between the solvent and the polar functional groups of MFMB. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at solvating moderately polar organic compounds. |

| Nonpolar | Hexanes, Toluene | Low | Mismatch in polarity between the solvent and the solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the compound.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant samples into the HPLC.

-

Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration determined by HPLC (e.g., in mg/mL or mol/L).

-

Caption: Workflow for quantitative solubility determination.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Supplier recommendations to store the compound at 2-8°C under an inert atmosphere suggest that it may be sensitive to temperature and oxidation.[1][4]

Potential Degradation Pathways

-

Hydrolysis:

-

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-formyl-3-methoxybenzoic acid and methanol.[7][8][9][10][11] Basic conditions are generally more effective at promoting ester hydrolysis (saponification).

-

Aldehyde Hydration: While not a degradation pathway in the traditional sense, the aldehyde group can exist in equilibrium with its hydrate form in aqueous solutions.

-

-

Oxidation:

-

The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (4-carboxy-3-methoxybenzoate). This can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions.

-

-

Photodegradation:

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[16][17][18][19][20]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Methanol or other suitable organic solvent

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a controlled temperature (e.g., 70°C).

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. A PDA detector can help in identifying new peaks, while an MS detector can provide mass information for the degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Identify and quantify the degradation products.

-

Elucidate the structure of major degradation products using techniques like LC-MS/MS and NMR.

-

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for stability testing, allowing for the separation, identification, and quantification of the parent compound and its degradation products.[21][22]

Key considerations for developing a stability-indicating HPLC method:

-

Column Chemistry: A C18 reversed-phase column is a common starting point for aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve the parent compound from its more polar degradation products.

-

Detector: A PDA detector is highly recommended as it can provide spectral information to assess peak purity and help in the initial identification of degradants. Mass spectrometry (MS) provides definitive mass information.

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion and Recommendations

While specific public-domain data on the solubility and stability of this compound is limited, a strong predictive framework can be established based on its chemical structure and the properties of related compounds. It is anticipated to be soluble in common polar organic solvents and have limited aqueous solubility. The presence of aldehyde and ester functional groups suggests susceptibility to oxidative and hydrolytic degradation.

For researchers and drug development professionals, the following recommendations are crucial:

-

Empirical Data Generation: It is strongly advised to perform the detailed experimental protocols outlined in this guide to generate precise solubility and stability data relevant to your specific application and formulation.

-

Proper Storage: To maintain the integrity of the compound, it should be stored at refrigerated temperatures (2-8°C), protected from light, and under an inert atmosphere.

-

Careful Handling in Solution: When working with aqueous solutions, be mindful of the potential for hydrolysis, especially at non-neutral pH. Solutions should be prepared fresh and stored appropriately.

By adhering to these principles and employing the robust experimental designs provided, scientists can confidently utilize this compound in their synthetic and developmental endeavors, ensuring the reliability and reproducibility of their results.

References

- Analytical Techniques In Stability Testing. (2025, March 24).

- Analytical Techniques for Stability Testing: HPLC. StabilityStudies.in.

- Can methyl benzoate be hydrolyzed? (2021, January 27). Quora.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.

- Solubility test for Organic Compounds. (2024, September 24).

- Vanillin: Properties and Biological Activities. Scribd.

- Analytical Techniques for the Assessment of Drug Stability. (Request PDF).

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMIN

- Pharmaceutical Stability Analysis.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility test/ Organic lab. (2021, April 29). YouTube.

- Hydrolysis and saponification of methyl benzo

- Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzo

- Methyl 4-formyl-3-methoxybenzo

- CAS No.

- Benzaldehyde. Solubility of Things.

- Methyl 4-formyl-3-methoxybenzo

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, September 1). LCGC North America.

- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015, September 3). Quora.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Vanillin (C8H8O3) properties.

- Effect of reaction temperature on acidic hydrolysis of methyl benzoate. (2024, February 15). UNIMAS Institutional Repository.

- Buy Online CAS Number 74733-24-7 - TRC - Methyl 4-Formyl-3-methoxybenzo

- Vanillin | 121-33-5. ChemicalBook.

- Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (Request PDF).

- Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is | Chegg.com. (2022, October 30).

- Methyl 4-formyl-3-methoxybenzo

- Navigating the Physicochemical Landscape of 2-Benzoylbenzaldehyde: A Technical Guide to Solubility and Stability. Benchchem.

- Vanillin. PubChem.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Physico-chemical properties of vanillin. (Download Table).

- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Methyl Benzo

- Benzaldehyde. PubChem.

- Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radi

- Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry. (2017, January 23).

- Benzaldehyde solubility. Sigma-Aldrich.

- AROM

- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. ACS Chemical Research in Toxicology.

- The Photolysis of Saturated Aldehydes and Ketones. Journal of the American Chemical Society.

- The Journal of Organic Chemistry.

- Inorganic Chemistry Journal.

- Aldehydes, Ketones, Carboxylic Acids, and Esters. Chemistry for Majors. Lumen Learning.

- Aldehydes, Esters and Ethers. Organic Chemistry.

- (PDF) Nitration of Methyl Benzoate.

- Methyl ester hydrolysis. ChemSpider Synthetic Pages.

- Methyl benzo

- Benzoic acid. Wikipedia.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. This compound | 74733-24-7 | ZCA73324 [biosynth.com]

- 3. Buy Online CAS Number 74733-24-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. achmem.com [achmem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. homework.study.com [homework.study.com]

- 10. chegg.com [chegg.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmtech.com [pharmtech.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. acdlabs.com [acdlabs.com]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 22. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

The Versatile Building Block: A Technical Guide to Methyl 4-formyl-3-methoxybenzoate for Advanced Research and Pharmaceutical Development

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and functional materials. Among these, substituted aromatic compounds with multiple functional groups offer a rich platform for molecular diversity and targeted design. This guide provides an in-depth technical overview of Methyl 4-formyl-3-methoxybenzoate (CAS No. 74733-24-7), a trifunctional aromatic intermediate whose unique arrangement of an aldehyde, a methyl ester, and a methoxy group makes it a valuable precursor in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, safety profile, synthesis, and applications, grounded in scientific literature and established safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid that serves as a key intermediate in various synthetic pathways. A comprehensive understanding of its fundamental properties is the first step towards its effective and safe utilization in the laboratory.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 74733-24-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | Not explicitly available | - |

| Boiling Point | Not explicitly available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | - |

Molecular Structure:

The strategic placement of the electron-withdrawing formyl and carboxylate groups, along with the electron-donating methoxy group on the benzene ring, dictates the reactivity of this compound.

Caption: Chemical structure of this compound.

Hazard Identification and Safety Profile: A Mechanistic Perspective

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

The irritant nature of this compound can be attributed to the presence of the aldehyde functional group. Aldehydes are known to be reactive electrophiles that can readily form Schiff bases with the amine groups of proteins found in skin, eyes, and the respiratory tract, leading to an inflammatory response and irritation.

Recommended Safety Precautions:

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Synthesis Strategies: Navigating the Pathway to a Key Intermediate

While a definitive, step-by-step protocol for the synthesis of this compound is not widely published, its structure suggests several plausible synthetic routes starting from readily available precursors. The choice of synthetic strategy will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

One potential and logical starting material is methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), which possesses the desired methyl ester and methoxy groups in the correct positions. The key transformation would then be the introduction of a formyl group at the C4 position of the benzene ring.

Proposed Synthesis via Formylation of Methyl Vanillate

A common method for the ortho-formylation of phenols is the Reimer-Tiemann reaction .[4] This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.

Hypothetical Reimer-Tiemann Reaction for this compound:

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 4-formyl-3-methoxybenzoate for Advanced Pharmaceutical Research

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Pharmaceutical Building Block.

Introduction: Unveiling a Versatile Scaffolding Molecule

Methyl 4-formyl-3-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a critical building block in the intricate world of pharmaceutical synthesis. Its unique trifunctional nature, possessing an aldehyde, a methyl ester, and a methoxy group on a benzene ring, offers medicinal chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its commercial availability, synthesis, and pivotal role in the development of novel therapeutics.

Chemical Identity:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 74733-24-7 |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| Physical Form | Solid |

Commercial Availability: Sourcing for Synthesis

The accessibility of high-quality starting materials is paramount in drug discovery. This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are typically high, often exceeding 97%. When selecting a supplier, researchers should consider not only the cost per gram but also the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), to ensure the integrity of their experimental work.

Table of Commercial Suppliers:

| Supplier | Available Quantities | Purity | Price (USD) |

| TRC (Toronto Research Chemicals) | 250 mg, 500 mg, 1 g | High Quality | $103 (250mg) |

| Biosynth | 5 g, 10 g, 25 g | ≥95% | $519.20 (5g) |

| Achmem | 5 g, 10 g, 25 g, 50 g, 100 g | 95% | $128 (5g) |

| Simson Pharma Limited | Custom Synthesis | High Quality | Inquiry-based |

| Parchem | Bulk quantities | Inquiry-based | Inquiry-based |

| BLD Pharm | Inquiry-based | Inquiry-based | Inquiry-based |

| Aaronchem | Catalog Item | High Purity | Inquiry-based |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

The Art of Synthesis: Crafting the Building Block

Understanding the synthetic routes to this compound provides valuable insights into its chemical properties and potential impurities. The most commonly cited method involves the methylation of 4-formyl-3-hydroxybenzoic acid. An alternative conceptual approach involves the selective oxidation of the corresponding methyl group on a precursor molecule.

Primary Synthesis Route: Methylation of 4-formyl-3-hydroxybenzoic acid

This robust and widely used method involves the reaction of 4-formyl-3-hydroxybenzoic acid with a methylating agent, such as methyl iodide, in the presence of a base. The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the potassium carbonate and the phenoxide intermediate.

Detailed Experimental Protocol:

-

To a solution of 4-formyl-3-hydroxybenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add finely ground potassium carbonate (K2CO3, ~6 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add methyl iodide (CH3I, 1 equivalent) dropwise to the mixture.

-

Continue stirring at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic methyl iodide.

-

DMSO: This polar aprotic solvent is ideal for SN2 reactions, as it effectively solvates cations while leaving the anionic nucleophile relatively free and highly reactive.

-

Methyl Iodide: A highly effective methylating agent due to the good leaving group ability of iodide.

Caption: Grignard reaction for EP4 antagonist precursor synthesis.

Experimental Protocol Outline (based on patent literature)[1]:

-

Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Add a solution of methylmagnesium bromide (3 M in diethyl ether, ~1.2 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture for 1 hour under ice-cooling.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude secondary alcohol product, which can be used in subsequent synthetic steps.

Rationale for Reagent Choices:

-

Grignard Reagent (CH3MgBr): A potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde.

-

Anhydrous THF: A suitable aprotic solvent for Grignard reactions, as it is unreactive towards the Grignard reagent and effectively solvates the magnesium species.

-

Ice-Cooling: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.

-

Ammonium Chloride Quench: A mild acidic workup to protonate the alkoxide intermediate and neutralize any remaining Grignard reagent.

Broader Utility in Medicinal Chemistry

Beyond this specific example, this compound is a versatile starting material for the synthesis of various other classes of therapeutic agents, including kinase inhibitors. The aldehyde functionality allows for its incorporation into heterocyclic scaffolds that are common in kinase inhibitor design. Through reductive amination, a primary or secondary amine can be coupled to the benzaldehyde moiety, providing a straightforward method for introducing diverse side chains and building molecular complexity. This reaction is a cornerstone of modern medicinal chemistry for library synthesis and lead optimization.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler of innovation in drug discovery. Its commercial availability, well-established synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. By understanding the nuances of its procurement, synthesis, and application, researchers can leverage this powerful building block to design and create the next generation of life-saving medicines.

References

-

MySkinRecipes. this compound.[Link]

- Google Patents.EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)

Sources

Methyl 4-formyl-3-methoxybenzoate: A Versatile Ortho-Substituted Benzaldehyde in Modern Organic Synthesis

Abstract

Methyl 4-formyl-3-methoxybenzoate, a multifunctional aromatic building block, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a methyl ester, and a directing methoxy group on a benzene ring, offers a versatile platform for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, key properties, and diverse applications of this compound, with a focus on the causal factors influencing experimental design and outcomes. Detailed, field-proven protocols for its synthesis and subsequent utilization in pivotal organic reactions are presented, underpinned by mechanistic insights to empower researchers in leveraging this potent synthetic tool.

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (MFMB), with its distinct trifunctional arrangement, represents a paradigm of a well-designed building block. The aldehyde at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through reactions such as Wittig olefination, reductive amination, and aldol condensation. The methyl ester at the 1-position offers a site for saponification and subsequent amide bond formation or other derivatizations. Crucially, the methoxy group at the 3-position not only influences the electronic properties of the aromatic ring but also provides steric and electronic direction in electrophilic aromatic substitution reactions, enabling regioselective functionalization. This inherent multifunctionality allows for sequential and orthogonal chemical modifications, minimizing the need for extensive protecting group strategies and thereby streamlining synthetic pathways.

This guide will delve into the practical aspects of utilizing MFMB, moving beyond a mere recitation of reactions to provide a deeper understanding of the underlying principles that govern its reactivity and application.

Synthesis of this compound: A Sustainable Route from Vanillin

The accessibility of a building block is paramount to its widespread adoption. A highly attractive and sustainable route to this compound begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-based raw material.[1][2] The synthesis proceeds through a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by esterification.

Overall Synthetic Workflow

Caption: Synthetic pathway from Vanillin to MFMB.

Experimental Protocol: From Vanillin to this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of MFMB from vanillin.

Step 1: Oxidation of Vanillin to Vanillic Acid

-

Principle: The aldehyde functional group of vanillin is selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed; however, a common and effective method involves the use of a mild oxidizing agent in an alkaline medium. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which can influence the reaction rate and selectivity.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the solution to a moderate temperature (e.g., 60-70 °C).

-

Slowly add a solution of a suitable oxidizing agent, such as potassium permanganate or a milder alternative like silver (I) oxide, portion-wise to the stirred solution. The choice of oxidant is critical; stronger oxidants may lead to undesired side reactions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the vanillin is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate).

-

Filter the mixture to remove any insoluble byproducts (e.g., manganese dioxide).

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the vanillic acid.

-

Collect the solid vanillic acid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification of Vanillic Acid to this compound

-

Principle: The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid. The use of a large excess of methanol drives the equilibrium towards the product side.

-

Procedure:

-

Suspend the dried vanillic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq). The choice of a non-volatile acid catalyst is preferable for reactions conducted at reflux.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 74733-24-7 | [3] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Commercially available data |

| Melting Point | 98-102 °C | Commercially available data |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | General chemical knowledge |

Core Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of this compound is best illustrated through its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed protocols and mechanistic insights for these transformations.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The reaction of MFMB with a phosphorus ylide provides a reliable route to substituted styrenes, which are valuable precursors for polymers and biologically active molecules.

Caption: General scheme of the Wittig reaction with MFMB.

Experimental Protocol: Wittig Olefination of this compound

-

Principle: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. The choice of the ylide (stabilized or non-stabilized) and reaction conditions can influence the stereoselectivity (E/Z) of the resulting alkene. Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides with a strong base, generally favor the Z-alkene, while stabilized ylides, which contain an electron-withdrawing group, tend to yield the E-alkene.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium or sodium hydride (1.05 eq), dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and slowly add the solution of MFMB via a cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the product by column chromatography on silica gel to separate the alkene from the phosphine oxide byproduct.

-

Reductive Amination: A Direct Route to Substituted Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Caption: Reductive amination of MFMB.

Experimental Protocol: Reductive Amination of this compound

-